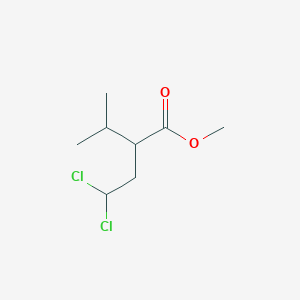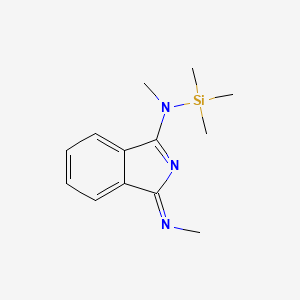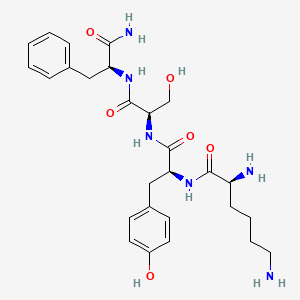
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro-substituted methoxyphenyl group and a pyrazinyl group connected via an ethanone linker. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and pyrazine.
Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with pyrazine in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups can influence its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the methoxy group.
1-(4-Methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the chloro group.
1-(4-Chloro-2-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is unique due to the combination of chloro and methoxy substituents on the phenyl ring and the presence of a pyrazinyl group. This unique structure can impart specific electronic and steric properties, making it valuable for various applications.
Properties
CAS No. |
88283-36-7 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13-6-9(14)2-3-11(13)12(17)7-10-8-15-4-5-16-10/h2-6,8H,7H2,1H3 |
InChI Key |
MHRMWJSGRQBQPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


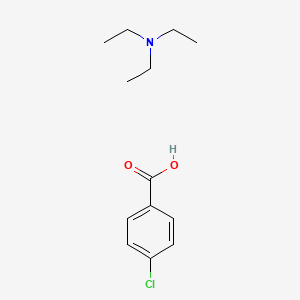
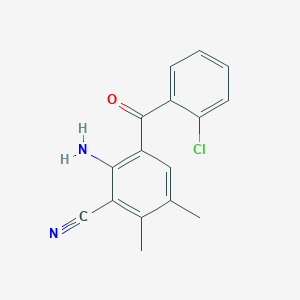
amino}acetic acid](/img/structure/B14380231.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-](/img/structure/B14380236.png)
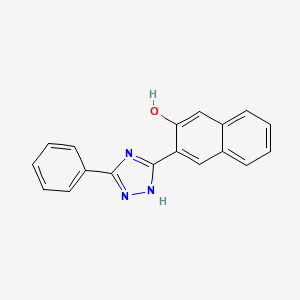
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)
